molecular formula C19H28Cl2N2OS B3352004 Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride CAS No. 41288-25-9

Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride

Cat. No.: B3352004
CAS No.: 41288-25-9
M. Wt: 403.4 g/mol
InChI Key: PZUKSYIIPYFJAB-UHFFFAOYSA-N
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Description

Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride: is a chemical compound with the molecular formula C19H28Cl2N2OS and a molecular weight of 403.4 g/mol . This compound is known for its unique structure, which includes a thiazolidine ring and a quinoline moiety connected by a hexyl chain. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride typically involves the following steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiol in the presence of a base.

    Attachment of the Hexyl Chain: The hexyl chain can be introduced through a nucleophilic substitution reaction, where a halogenated hexane reacts with the thiazolidine ring.

    Introduction of the Quinoline Moiety: The quinoline moiety can be attached via an etherification reaction, where the hydroxyl group of the quinoline reacts with the hexyl chain.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to speed up the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride can undergo oxidation reactions, where the sulfur atom in the thiazolidine ring is oxidized to form sulfoxides or sulfones.

    Reduction: The compound can also undergo reduction reactions, where the quinoline moiety is reduced to form dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the halogenated positions of the hexyl chain, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dihydroquinoline derivatives.

    Substitution Products: Various substituted thiazolidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under different conditions.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential therapeutic agent due to its unique structure and reactivity.
  • Studied for its ability to interact with biological targets, such as enzymes and receptors.

Industry:

  • Used in the development of new materials and chemicals.
  • Employed in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the thiazolidine ring can interact with proteins and enzymes. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, resulting in various biological effects.

Comparison with Similar Compounds

    Thiazolidine derivatives: Compounds with similar thiazolidine rings but different substituents.

    Quinoline derivatives: Compounds with similar quinoline moieties but different side chains.

Uniqueness:

  • The combination of the thiazolidine ring and the quinoline moiety connected by a hexyl chain makes this compound unique.
  • Its ability to undergo various chemical reactions and its potential biological activity set it apart from other similar compounds.

Properties

IUPAC Name

3-[6-(4-methylquinolin-2-yl)oxyhexyl]-1,3-thiazolidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2OS.2ClH/c1-16-14-19(20-18-9-5-4-8-17(16)18)22-12-7-3-2-6-10-21-11-13-23-15-21;;/h4-5,8-9,14H,2-3,6-7,10-13,15H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUKSYIIPYFJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)OCCCCCCN3CCSC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194274
Record name Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41288-25-9
Record name Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041288259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride
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Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride
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Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride

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